

# Synthesis of Cyanidin-3-rutinoside for Research Applications

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## Compound of Interest

Compound Name: Cyanidin-3-rutinoside

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of **Cyanidin-3-rutinoside**, a naturally occurring anthocyanin with significant research interest due to its potential therapeutic properties. The protocols outlined below describe both chemical and enzymatic methods for its preparation, purification, and characterization.

## Introduction

**Cyanidin-3-rutinoside** (C3R) is a prominent anthocyanin found in various pigmented fruits and vegetables, such as black raspberries and mulberries.[1][2] It is a glycoside of cyanidin, consisting of a cyanidin aglycone linked to a rutinose (a disaccharide of rhamnose and glucose) moiety.[3] C3R exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[4] Research has shown its involvement in key cellular signaling pathways, making it a valuable compound for investigation in drug discovery and development. Specifically, C3R has been shown to induce apoptosis in leukemia cells through the activation of p38 MAPK and JNK pathways and is also known to influence the PI3K/Akt signaling pathway.[4]

## Data Presentation

## Physicochemical Properties

Property	Value	Reference
Chemical Formula	$C_{27}H_{31}O_{15}^{+}$	[3][5]
Molecular Weight	595.5 g/mol	[3]
Appearance	Dark red/purple powder	[5]
Solubility	Highly water-soluble	[5]

## Spectroscopic Data for Characterization

Table 1: NMR Spectroscopic Data for **Cyanidin-3-rutinoside** in  $CD_3OD$ [6]

<sup>1</sup> H NMR (600 MHz)	<sup>13</sup> C NMR (150 MHz)
δ 8.82 (s, 1H)	δ 170.1
δ 7.70 (s, 2H)	δ 164.1
δ 6.80 (d, J=1.2 Hz, 1H)	δ 159.1
δ 6.58 (d, J=1.8 Hz, 1H)	δ 157.4
δ 5.42 (d, J=7.8 Hz, 1H)	δ 147.5
δ 4.62 (d, J=7.2 Hz, 1H)	δ 145.5
δ 3.92-3.95 (m, 1H)	δ 144.7
δ 3.84-3.86 (m, 1H)	δ 135.2
δ 3.65-3.73 (m, 3H)	δ 120.0
δ 3.50-3.53 (m, 2H)	δ 113.0
δ 3.43-3.46 (m, 1H)	δ 112.7
δ 3.20-3.23 (m, 1H)	δ 106.1
δ 3.08-3.11 (m, 1H)	δ 103.2
δ 2.88-2.92 (m, 1H)	δ 101.5
δ 94.9	
δ 82.5	
δ 78.6	
δ 77.9	
δ 77.7	
δ 75.8	
δ 70.8	
δ 70.6	
δ 67.0	

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δ 62.2

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Table 2: Mass Spectrometry and HPLC Data for **Cyanidin-3-rutinoside**[\[6\]](#)[\[7\]](#)

Parameter	Value
ESI-LC/MS/MS	
Molecular Ion [M <sup>+</sup> ]	595.5 m/z
MS/MS Fragment Ion	302.9 m/z (loss of rutinoside)
HPLC	
Retention Time	15.847 min
Purity	>97%

## Experimental Protocols

### Chemical Synthesis: Conversion of Rutin to Cyanidin-3-rutinoside

This protocol is based on the established method of converting a flavonol glycoside (rutin) to the corresponding anthocyanin (**cyanidin-3-rutinoside**) via a Clemmensen-type reduction followed by air oxidation.[\[8\]](#)

Materials:

- Rutin
- Zinc powder (Zn)
- Mercuric chloride (HgCl<sub>2</sub>) (Caution: Highly Toxic)
- Concentrated Hydrochloric acid (HCl)
- Methanol (MeOH)

- Deionized water
- Nitrogen gas (N<sub>2</sub>)
- Silica gel for column chromatography
- Relevant solvents for chromatography (e.g., ethyl acetate, formic acid, water)

Procedure:

- Amalgamated Zinc Preparation:
  - In a fume hood, carefully add zinc powder to a 2% (w/v) solution of mercuric chloride in water.
  - Stir the suspension for 10-15 minutes.
  - Decant the aqueous solution and wash the amalgamated zinc with deionized water (3x), followed by methanol (2x).
  - Dry the amalgamated zinc under a stream of nitrogen.
- Reduction of Rutin:
  - Dissolve rutin in anhydrous methanol containing 3% concentrated hydrochloric acid.
  - Add the freshly prepared amalgamated zinc to the rutin solution.
  - Stir the reaction mixture under a nitrogen atmosphere at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction time can vary, but is typically several hours.
- Oxidation to **Cyanidin-3-rutinoside**:
  - Once the reduction is complete (as indicated by TLC), filter the reaction mixture to remove the zinc amalgam.

- Bubble air through the filtrate for several hours to facilitate the oxidation of the intermediate to the final product, **cyanidin-3-rutinoside**. The solution should develop a characteristic reddish-purple color.
- Purification:
  - Concentrate the solution under reduced pressure.
  - Purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate, formic acid, and water.
  - Collect the colored fractions and combine them.
  - Evaporate the solvent to yield **cyanidin-3-rutinoside**. Yields for this type of conversion are typically in the range of 10-30%.[\[8\]](#)
- Characterization:
  - Confirm the identity and purity of the synthesized compound using HPLC, LC-MS, and NMR as detailed in Tables 1 and 2.

## Enzymatic Synthesis: Glycosylation of Cyanidin

This protocol outlines a general enzymatic approach for the synthesis of cyanidin glycosides, which can be adapted for the production of **cyanidin-3-rutinoside**. It involves the use of a glycosyltransferase (GT) enzyme.

Materials:

- Cyanidin chloride
- Uridine diphosphate-rutinoside (UDP-rutinoside)
- Glycosyltransferase (a suitable enzyme capable of transferring rutinoside)
- Reaction buffer (e.g., phosphate or Tris-HCl buffer, pH 7.0-8.0)
- C18 Solid Phase Extraction (SPE) cartridges

- Methanol
- Deionized water
- Formic acid

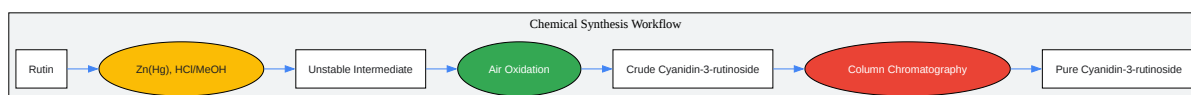
#### Procedure:

- Enzymatic Reaction Setup:
  - In a microcentrifuge tube, prepare the reaction mixture containing:
    - Cyanidin chloride (dissolved in a small amount of methanol and diluted in buffer)
    - UDP-rutinoside (in molar excess)
    - Glycosyltransferase
    - Reaction buffer to the final volume.
  - Incubate the reaction mixture at the optimal temperature for the chosen glycosyltransferase (typically 25-37°C) for several hours to overnight.
- Reaction Quenching and Product Extraction:
  - Stop the reaction by adding an equal volume of acidified methanol (0.1% formic acid).
  - Centrifuge the mixture to pellet the enzyme.
- Purification:
  - Activate a C18 SPE cartridge by washing with methanol followed by acidified water (0.1% formic acid).
  - Load the supernatant from the quenched reaction onto the SPE cartridge.
  - Wash the cartridge with acidified water to remove unreacted UDP-rutinoside and salts.
  - Elute the **cyanidin-3-rutinoside** with acidified methanol.

- For higher purity, a semi-preparative HPLC can be employed.
- Characterization:
  - Analyze the purified product by HPLC, LC-MS, and NMR to confirm its identity and purity against the data provided in Tables 1 and 2.

## Visualization of Synthesis and Biological Pathways

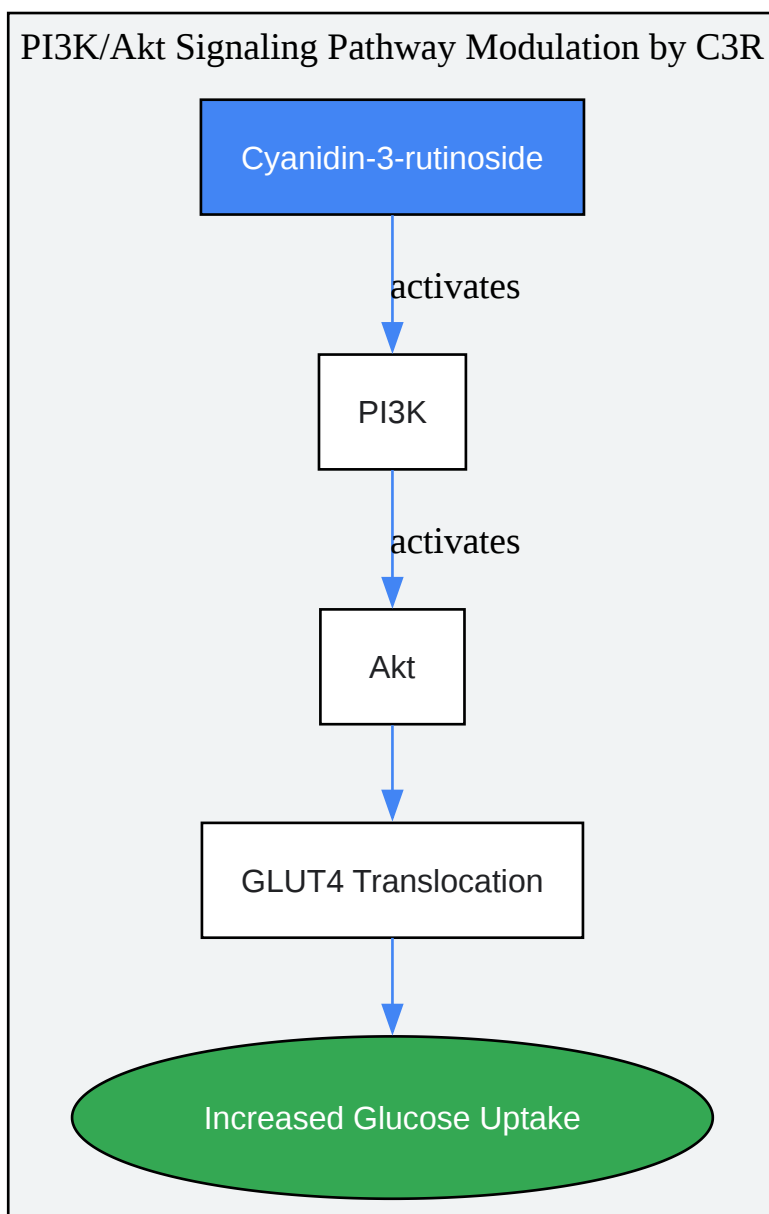
Below are diagrams illustrating the chemical synthesis workflow and a key signaling pathway influenced by **Cyanidin-3-rutinoside**.



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Caption: Chemical synthesis of **Cyanidin-3-rutinoside** from Rutin.





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Caption: C3R enhances glucose uptake via the PI3K/Akt pathway.

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